N,N-Dimethylstaurosporine belongs to the class of indolocarbazole alkaloids, which are known for their diverse pharmacological properties, particularly in cancer treatment. Staurosporine itself was first discovered in 1986 and has since been studied extensively for its ability to inhibit various protein kinases, including cyclin-dependent kinases and protein kinase C .
The synthesis of N,N-Dimethylstaurosporine can be achieved through several methods, primarily involving the modification of the staurosporine structure. One common approach includes:
The yield and purity of N,N-Dimethylstaurosporine can be optimized by adjusting reaction parameters such as temperature, time, and the concentration of reagents .
N,N-Dimethylstaurosporine features a complex molecular structure characterized by an indolocarbazole core with two methyl groups attached to the nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 348.44 g/mol.
Crystallographic studies can provide detailed insights into its three-dimensional conformation, revealing how the structural modifications influence its biological activity .
N,N-Dimethylstaurosporine undergoes various chemical reactions typical for indolocarbazole derivatives:
These reactions are crucial for understanding the stability and reactivity of N,N-Dimethylstaurosporine in biological systems .
N,N-Dimethylstaurosporine exerts its effects primarily through the inhibition of protein kinases. It competes with ATP for binding to the active sites of these enzymes, leading to:
The specificity of N,N-Dimethylstaurosporine for certain kinases may be influenced by its structural modifications compared to staurosporine, making it a valuable tool for studying kinase-related signaling pathways .
N,N-Dimethylstaurosporine exhibits several notable physical and chemical properties:
Understanding these properties is essential for optimizing formulations for therapeutic use .
N,N-Dimethylstaurosporine has significant scientific applications, particularly in cancer research:
Its role in elucidating cellular mechanisms makes it an invaluable asset in both basic research and therapeutic development .
N,N-Dimethylstaurosporine is a synthetic derivative of the natural alkaloid staurosporine, featuring dimethylation at the lactam nitrogen (N-13) and the 4′-amino group of the glycosyl moiety. Its core structure retains the bis-indolocarbazole framework characteristic of indolocarbazoles, comprising two indole units fused to a central pyrrolocarbazole system. The glycosidic component is modified to an N-methyl-L-ristosamine sugar, where dimethylation alters electronic properties and steric bulk [4] [6]. Key structural distinctions include:
Table 1: NMR Data for N,N-Dimethylstaurosporine Key Positions
Position | δ1H (ppm) | δ13C (ppm) | Role in Structure |
---|---|---|---|
N-CH₃ (Lactam) | 3.10 (s) | 28.5 | Alters H-bond capacity |
4′-N(CH₃)₂ | 2.85 (s) | 42.1 | Increases basicity |
C-12/C-13 Carbonyl | - | 175.8 | Electron-withdrawing core |
C-4′ | - | 56.7 | Quaternary carbon center |
N,N-Dimethylstaurosporine is synthesized via selective alkylation of staurosporine or its aglycone intermediates:
Table 2: Synthetic Routes to N,N-Dimethylstaurosporine
Precursor | Reagents/Conditions | Key Product | Yield |
---|---|---|---|
Staurosporine | [3H]CH₃I, DMF, 25°C | [3H]-N,N-Dimethylstaurosporine | 65–70% |
K252c (Aglycone) | 4′-N-Dimethyl-ristosamine donor, StaG glycosyltransferase | Holyrine B analog | 40% |
4′-N-Demethyl-staurosporine | (CH₃)₂SO₄, K₂CO₃, DMF | N,N-Dimethylstaurosporine | 85% |
N,N-Dimethylstaurosporine is not a natural product but derives from biosynthetic intermediates in Streptomyces strains:
The N-methylations enabling N,N-dimethylstaurosporine synthesis involve:
Table 3: Enzymatic Methylation Parameters
Enzyme | Substrate | Methylation Site | Km (µM) | Specificity |
---|---|---|---|---|
StaMA | O-Demethyl-N-demethyl-staurosporine | 4′-Amino | 12 ± 2 | Tolerates acylated sugars |
RebM | Rebeccamycin aglycone | Indole-N | 9 ± 1 | Requires glucosyl moiety |
StaMB | Holyrine A | 3′-Hydroxy | 15 ± 3 | Irreversible O-methylation |
N,N-Dimethylstaurosporine exhibits distinct properties versus natural analogs:
Table 4: Comparative Bioactivity of Indolocarbazoles
Compound | Kinase IC50 (PKC-α, µM) | Topo I Inhibition | Cytotoxicity (PC-3 IC50, µM) |
---|---|---|---|
Staurosporine | 0.006 | No | 0.004 |
N,N-Dimethylstaurosporine | 0.092 | No | 0.16 |
Rebeccamycin | >10 | Yes (IC50 = 0.2 µM) | 0.05 |
K252c (Aglycone) | 0.3 | No | 1.8 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4